N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride, also known as GSK 269962A, is a synthetic compound primarily studied for its potential therapeutic applications. It belongs to the class of compounds known as Rho kinase inhibitors, which are explored for their role in various cellular processes including smooth muscle contraction and cell migration.
N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride is classified as a small molecule drug candidate with potential applications in treating diseases related to abnormal cell signaling pathways, including cancer and cardiovascular disorders.
The synthesis of N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide typically involves multi-step organic synthesis techniques. The process includes:
The synthesis often requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity of the final product. Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to characterize the intermediates and final product.
The molecular formula of N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide is C29H30N8O5. The compound features several functional groups including:
These structural components contribute to its biological activity.
The molecular weight of the compound is approximately 570.61 g/mol. Its structure can be visualized using computational chemistry software that allows for three-dimensional modeling based on its molecular formula and connectivity.
N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide undergoes various chemical reactions typical for organic compounds:
Kinetic studies can be performed to understand the rates of these reactions under different conditions, providing insights into stability and reactivity profiles.
As a Rho kinase inhibitor, N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide exerts its effects by inhibiting Rho-associated protein kinases (ROCK). This inhibition leads to:
Experimental studies have shown that this compound can significantly reduce cellular motility in various cancer cell lines through its action on Rho signaling pathways .
N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yloxyphenyl]-4-(2-morpholinyl)ethoxy]benzamide;hydrochloride exhibits the following physical properties:
The compound has notable stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests it can participate in various chemical transformations typical for amides and heterocycles.
N-[3-[2-(4-amino-1,2,5-oxadiazol-3-y)-1ethylimidazo[4,5-c]pyridin6-yloxyphenyl]-4-(2-morpholinyl)ethoxy]benzamide;hydrochloride has potential applications in:
Research continues into optimizing its efficacy and safety profile for clinical use in treating various pathologies associated with dysregulated Rho signaling pathways.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3